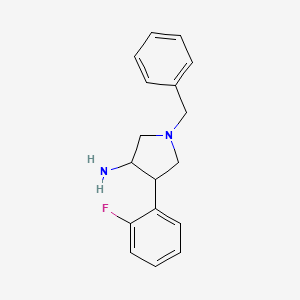
1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C₁₇H₁₉FN₂ and a molecular weight of 270.34 g/mol . This compound features a pyrrolidine ring substituted with a benzyl group and a fluorophenyl group, making it a versatile scaffold in medicinal chemistry .
準備方法
The synthesis of 1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and fluorophenyl groups. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Introduction of Substituents: The benzyl and fluorophenyl groups are introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
化学反応の分析
1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing novel therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studying receptor-ligand interactions and understanding the pharmacodynamics of potential drug candidates.
Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain . The compound binds to these receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various pharmacological effects, including analgesic and anxiolytic properties .
類似化合物との比較
1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:
1-Benzyl-4-phenylpyrrolidin-3-amine: Lacks the fluorine atom, which may result in different pharmacological properties.
1-Benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine: The fluorine atom is positioned differently, potentially altering its binding affinity and activity.
The presence of the fluorophenyl group in this compound enhances its lipophilicity and metabolic stability, making it unique compared to its analogs .
生物活性
Overview
1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine, with the CAS number 1823976-84-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolidine ring substituted with a benzyl group and a fluorophenyl moiety, contributing to its unique biological activity profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in neurotransmitter metabolism, potentially enhancing synaptic availability of key neurotransmitters like dopamine and serotonin.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. While specific data for this compound is limited, related compounds have shown promising results:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Pyrrole Benzamide Derivatives | 3.125 | Staphylococcus aureus |
| Triclosan | 10 | Escherichia coli |
These findings suggest that similar structural motifs may confer antimicrobial activity to this compound, warranting further investigation.
Neuropharmacological Effects
Research into the neuropharmacological effects of pyrrolidine derivatives has shown that they can modulate central nervous system activity. For instance:
- Dopaminergic Activity : Compounds with similar structures have been reported to enhance dopaminergic signaling, which could be beneficial in treating disorders like depression and schizophrenia.
Case Studies
- Antidepressant-like Effects : A study involving structurally related compounds demonstrated significant antidepressant-like effects in animal models. The administration of these compounds led to increased locomotor activity and reduced immobility in forced swim tests, suggesting enhanced mood.
- Cognitive Enhancement : Another investigation into pyrrolidine derivatives found improvements in memory retention during behavioral tests. This indicates potential applications in treating cognitive decline associated with aging or neurodegenerative diseases.
特性
IUPAC Name |
1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2/c18-16-9-5-4-8-14(16)15-11-20(12-17(15)19)10-13-6-2-1-3-7-13/h1-9,15,17H,10-12,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETUDDLKHANBAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














